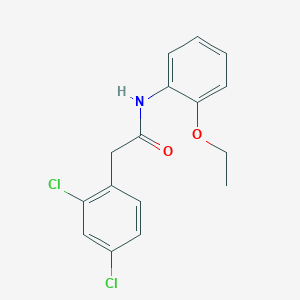
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide, commonly known as diclofenac ethylamine, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It is a derivative of diclofenac sodium, which is one of the most commonly used NSAIDs. Diclofenac ethylamine is known for its potent analgesic and anti-inflammatory effects and has been extensively studied for its potential use in various research applications.
Mécanisme D'action
Diclofenac ethylamine exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting the activity of COX enzymes, diclofenac ethylamine reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac ethylamine has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been shown to have a variety of other physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the modulation of immune function. Diclofenac ethylamine has also been shown to have a good safety profile and is generally well-tolerated in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac ethylamine has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also highly potent and exhibits a wide range of therapeutic effects, making it an ideal candidate for the treatment of various inflammatory and painful conditions. However, diclofenac ethylamine also has some limitations, including the potential for adverse effects in certain individuals and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on diclofenac ethylamine. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of research is the investigation of the potential use of diclofenac ethylamine in the treatment of various types of cancer. Additionally, further studies are needed to better understand the mechanisms underlying the therapeutic effects of diclofenac ethylamine and to identify potential new targets for drug development.
Méthodes De Synthèse
Diclofenac ethylamine is synthesized by reacting 2,4-dichlorophenylacetic acid with 2-ethoxyaniline in the presence of thionyl chloride and triethylamine. The reaction yields diclofenac ethylamine as a white crystalline solid, which is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Diclofenac ethylamine has been extensively studied for its potential use in various research applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it an ideal candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H15Cl2NO2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15-6-4-3-5-14(15)19-16(20)9-11-7-8-12(17)10-13(11)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
Clé InChI |
PIYJHHGVZXSOOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270117.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)